molecular formula C23H24N2O6S B6482139 ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477499-99-3

ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B6482139
CAS No.: 477499-99-3
M. Wt: 456.5 g/mol
InChI Key: NRIDBADSSINBBU-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a piperidine sulfonyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine sulfonyl group can enhance binding affinity and specificity, while the benzofuran core can contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: Shares the piperidine and ethyl ester functionalities but lacks the benzofuran core.

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

Uniqueness

Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is unique due to the combination of its benzofuran core, piperidine sulfonyl group, and ethyl ester functionality. This unique structure can impart specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-2-30-23(27)21-20(18-8-4-5-9-19(18)31-21)24-22(26)16-10-12-17(13-11-16)32(28,29)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIDBADSSINBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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